molecular formula C18H19N3O4 B2508885 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2176070-11-2

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2508885
CAS No.: 2176070-11-2
M. Wt: 341.367
InChI Key: XHHZQSLVVRXCFV-UHFFFAOYSA-N
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Description

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic chemical compound with a molecular formula of C18H20N4O3 and a molecular weight of 340.4 g/mol . This reagent features a hybrid architecture, incorporating a benzofuran-carbonyl moiety linked to a piperidine ring, which is in turn connected to a 3-methylimidazolidine-2,4-dione (hydantoin) group. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its broad and potent biological activities . Derivatives of this scaffold have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and anti-HIV activities, and have also served as key subunits in compounds that modulate cardiovascular conditions . The integration of the benzofuran unit with a hydantoin ring, another prevalent pharmacophore, makes this compound a valuable intermediate for pharmaceutical research and development. Its primary application is in the discovery and synthesis of new bioactive molecules, particularly as a building block for creating complex chemical libraries or for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Researchers can utilize this compound to explore new chemical space in drug discovery programs, with potential applications in designing enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19-16(22)11-21(18(19)24)13-6-8-20(9-7-13)17(23)15-10-12-4-2-3-5-14(12)25-15/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHZQSLVVRXCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or piperidine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the imidazolidine-2,4-dione moiety contributes to its overall stability and bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can be contextualized against analogs with modifications to the benzofuran, piperidine, or imidazolidine-dione moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities
Target Compound: this compound Benzofuran-2-carbonyl; 3-methyl on imidazolidine-dione ~C18H19N3O4 ~341.4 Not explicitly reported; inferred stability from analogs
1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Benzofuran-2-carbonyl; 3-phenyl on imidazolidine-dione C23H21N3O4 403.4 Higher molecular weight; phenyl enhances lipophilicity
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione 5-Bromopyridine-3-carbonyl; 3-methyl Not provided Not provided Bromine atom may enhance electrophilic reactivity
1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione Benzoisoxazole sulfonyl; 3-methyl C17H20N4O5S 392.4 Sulfonyl group increases polarity and hydrogen-bonding capacity
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Dimethylphenyl and pyridinyl substituents Not provided Not provided Synergist with carbapenems against MRSA

Key Observations:

Substituent Effects on Lipophilicity and Reactivity: The 3-phenyl analog (C23H21N3O4, MW 403.4) exhibits greater lipophilicity compared to the target compound’s 3-methyl group, which may influence membrane permeability.

DMPI and CDFII demonstrate that piperidine derivatives with aromatic and heterocyclic substituents can exhibit antibacterial synergism, suggesting possible applications for the target compound.

Structural Flexibility :

  • The piperidine ring’s conformational flexibility allows these compounds to adopt diverse binding poses in enzymatic or receptor environments .

Research Findings and Implications

  • Antimicrobial Potential: Piperidine derivatives like DMPI and CDFII show activity against MRSA when combined with carbapenems .
  • Synthetic Feasibility : provides NMR data for a related imidazolidine-dione derivative, highlighting methodologies for characterizing such compounds .

Biological Activity

1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₃

Antitumor Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HT-29 and TK-10. In a study, certain derivatives demonstrated an EC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency against tumor cells .

The proposed mechanism for the antitumor activity involves the induction of apoptosis and disruption of mitochondrial function in cancer cells. For example, compounds with similar structures have been shown to alter mitochondrial membrane potential and induce cell death markers like phosphatidylserine exposure and propidium iodide permeabilization at low micromolar concentrations .

Pharmacological Profile

Activity IC50 (µM) Target Reference
Antitumor< 1HT-29 and TK-10 cell lines
Apoptosis Induction1Mitochondrial membrane
Enzyme InhibitionNot specifiedUSP19 (Ubiquitin-specific protease)

Study 1: Anticancer Efficacy

In a recent study focusing on imidazolidine derivatives, it was found that the compound induced significant cytotoxic effects in various cancer cell lines. The study utilized DAPI staining to quantify intracellular amastigotes and DNA load reduction, which were markedly decreased in treated cells compared to controls .

Study 2: Enzyme Inhibition

Another investigation highlighted the compound's role as an inhibitor of USP19, a crucial enzyme involved in protein degradation pathways. This inhibition could lead to therapeutic applications in conditions like muscle atrophy and obesity .

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